molecular formula C9H6ClFO2 B15147206 3-(2-chloro-5-fluorophenyl)prop-2-enoic acid

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid

Cat. No.: B15147206
M. Wt: 200.59 g/mol
InChI Key: AQNXBGSCEKKECO-UHFFFAOYSA-N
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Description

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-chloro-5-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2-chloro-5-fluorophenyl)propanoic acid.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes within cells. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-4-fluorophenyl)prop-2-enoic acid
  • 3-(2-chloro-3-fluorophenyl)prop-2-enoic acid
  • 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid

Uniqueness

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6ClFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

AQNXBGSCEKKECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)Cl

Origin of Product

United States

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